molecular formula C25H24ClNO2 B11587307 3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one

3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one

Cat. No.: B11587307
M. Wt: 405.9 g/mol
InChI Key: LJUFFDDCMJSJNZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.

    Substitution Reactions: The phenoxy and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the azetidinone ring or the phenyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro and methyl groups on the phenyl rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the azetidinone ring could produce amines.

Scientific Research Applications

3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-1-phenylazetidin-2-one
  • 3-(4-Methylphenoxy)-1-(3,4-dimethylphenyl)azetidin-2-one
  • 3-(4-Chloro-2-methylphenoxy)-1-(4-methylphenyl)azetidin-2-one

Uniqueness

The unique combination of substituents on the phenyl rings and the azetidinone core structure may confer specific chemical and biological properties to 3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H24ClNO2

Molecular Weight

405.9 g/mol

IUPAC Name

3-(4-chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C25H24ClNO2/c1-15-5-8-19(9-6-15)23-24(29-22-12-10-20(26)13-18(22)4)25(28)27(23)21-11-7-16(2)17(3)14-21/h5-14,23-24H,1-4H3

InChI Key

LJUFFDDCMJSJNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=C(C=C3)C)C)OC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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